Agrimol B
Übersicht
Beschreibung
Agrimol B is a natural polyphenolic compound isolated from the plant Agrimonia pilosa. It has garnered significant attention due to its potential anticancer properties. This compound is known for its ability to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy .
Wissenschaftliche Forschungsanwendungen
Agrimol B hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird als Modellverbindung in Studien zur Polyphenolchemie und zur Synthese von Naturstoffen verwendet.
Biologie: Es wird auf seine Auswirkungen auf zelluläre Prozesse untersucht, einschließlich Apoptose, Autophagie und oxidativem Stress.
Medizin: this compound hat sich als potenzieller Antikrebswirkstoff erwiesen, insbesondere bei der Behandlung von hepatozellulärem Karzinom und Kolonkarzinom.
5. Wirkmechanismus
This compound entfaltet seine Wirkung über verschiedene Mechanismen:
Molekulare Ziele: this compound zielt auf Proteine wie NADH:Chinon-Oxidoreduktase 1 (NQO1) und Peroxisom-Proliferator-aktivierter Rezeptor-Gamma-Coaktivator 1-alpha (PGC-1α).
Beteiligte Pfade: Die Verbindung beeinflusst Pfade im Zusammenhang mit oxidativem Stress, mitochondrialer Funktion und Autophagie.
Wirkmechanismus
Agrimol B (AGB) is a trimeric acylphloroglucinol derived from Agrimonia pilosa, a plant used in traditional Chinese medicine . It has been found to have significant anticancer activities . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound has been found to interact with several targets. It is an orally active and potent SIRT1 activator . It also interacts with PGC-1α , a transcriptional coactivator that regulates the genes involved in energy metabolism. Furthermore, this compound has been found to interact with NADH: ubiquinone oxidoreductase core subunit S1 (NDUFS1) .
Mode of Action
This compound exerts its effects by interacting with its targets and inducing changes in their activity. It inhibits 3T3-L1 adipocyte differentiation by reducing the expression of PPARγ, C/EBPα, FAS, UCP-1, and apoE . The action of this compound on cancer cells is likely derived from its effect on c-MYC, SKP2, and p27 .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to induce ER stress and mitochondrial dysfunction . It also affects the PGC-1α/NRF1/TFAM signaling pathway, which is involved in mitochondrial biogenesis . Moreover, it has been found to downregulate NDUFS1 through Caspase 3-mediated degradation, leading to mitochondrial Reactive Oxygen Species (mROS) accumulation and Autophagy arrest .
Result of Action
This compound has been found to have significant anticancer activities. In vitro, it selectively inhibits cancer cell proliferation and inhibits tumorsphere formation in cancer-stem-like cells . In vivo, treatment with this compound has been found to markedly inhibit tumor growth in mouse xenograft models .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the culture conditions of cells can affect the action of this compound . .
Biochemische Analyse
Biochemical Properties
Agrimol B interacts with several enzymes and proteins. It has been found to dramatically inhibit 3T3-L1 adipocyte differentiation by reducing the expression of PPARγ, C/EBPα, FAS, UCP-1, and apoE . The action of this compound on cancer cells is likely derived from its effect on c-MYC, SKP2, and p27 .
Cellular Effects
This compound has shown to inhibit the growth of hepatocellular carcinoma (HCC) cells . It also inhibits the proliferation and migration of HCT116 cells, promotes ROS production and mitochondrial oxidative stress, inhibits mitochondrial activity, and decreases mitochondrial membrane potential .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to interact with PGC-1α, as predicted by molecular docking . This interaction leads to the inhibition of the PGC-1α/NRF1/TFAM signaling pathway, which induces mitochondrial biogenesis and promotes colorectal tumorigenesis .
Temporal Effects in Laboratory Settings
It has been shown that this compound selectively inhibits cancer cell proliferation against a panel of cancer cells and inhibits tumorsphere formation in cancer-stem-like cells .
Dosage Effects in Animal Models
In animal models, treatment with 3 mg/kg of this compound has been shown to elicit marked inhibition of tumor growth in three different mouse xenograft models without observable side effects . The maximum tolerable dose of this compound in mice was determined to be 12.8 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to inhibit the activation of the PGC-1α/NRF1/TFAM signaling pathway, which is involved in mitochondrial biogenesis .
Subcellular Localization
It has been found to induce mitochondrial fission in association with alteration of the mitochondrial dynamics regulatory proteins involving OPA1 cleavage and DRP1 dephosphorylation and translocation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of Agrimol B involves several steps to achieve the desired structure. One of the key intermediates in the synthesis is 1-(4,6-dihydroxy-2-methoxy-3-methylphenyl)butan-1-one. The synthesis process has been optimized to increase overall yields and simplify the generation of this intermediate .
Industrial Production Methods: Industrial production of this compound typically involves extraction from Agrimonia pilosa, followed by purification processes to isolate the compound in its pure form. The extraction process may include solvent extraction, chromatography, and crystallization techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Agrimol B unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Chinone und andere oxidative Produkte zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierte Form umwandeln, die möglicherweise unterschiedliche biologische Aktivitäten aufweist.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Verschiedene Reagenzien, einschließlich Halogene und Alkylierungsmittel, können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation Chinone ergeben, während Reduktion Hydrochinone erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Agrimol B ist unter den polyphenolischen Verbindungen aufgrund seiner spezifischen Struktur und biologischen Aktivitäten einzigartig. Zu ähnlichen Verbindungen gehören:
Resveratrol: Eine weitere polyphenolische Verbindung mit Antikrebs- und antioxidativen Eigenschaften.
Curcumin: Bekannt für seine entzündungshemmenden und krebshemmenden Eigenschaften.
Epigallocatechingallat (EGCG): Ein wichtiges Polyphenol in grünem Tee mit verschiedenen gesundheitlichen Vorteilen
This compound zeichnet sich durch seine spezifische Zielsetzung der mitochondrialen Funktion und sein Potenzial für den Einsatz in Kombinationstherapien zur Krebsbehandlung aus .
Biologische Aktivität
Agrimol B, a trimeric acylphloroglucinol derived from Agrimonia pilosa Ledeb, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy. This article synthesizes current research findings on the biological effects of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Overview of this compound
- Source : this compound is primarily extracted from the traditional Chinese herb Agrimonia pilosa, known for its medicinal properties.
- Chemical Structure : As a trimeric acylphloroglucinol, this compound exhibits a unique structure that contributes to its biological activity.
Inhibition of Tumor Growth
Research indicates that this compound effectively inhibits the proliferation and migration of various cancer cell lines. Key findings include:
- Cell Viability Assays : The half-maximal inhibitory concentration (IC50) of this compound against HCT116 colorectal cancer cells was determined to be 280 nM. Higher concentrations led to significant reductions in cell viability and mitochondrial activity, indicating its cytotoxic effects on cancer cells .
- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by regulating proteins involved in the apoptotic pathway. It decreases anti-apoptotic proteins (Bcl-2) while increasing pro-apoptotic proteins (Bax), leading to enhanced cell death .
Cell Cycle Arrest
This compound has been shown to impede cell cycle progression by trapping cancer cells in the G0 phase. This effect is particularly relevant for preventing the reactivation of dormant cancer cells, which is a significant challenge in cancer recurrence .
Molecular Mechanisms
The mechanisms underlying the biological activity of this compound involve several key pathways:
- Mitochondrial Dysfunction : this compound induces mitochondrial oxidative stress and disrupts mitochondrial membrane potential, contributing to cell apoptosis. It inhibits the expression of mitochondrial biogenesis factors such as PGC-1α, NRF1, and TFAM .
- Matrix Metalloproteinase Inhibition : this compound suppresses matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell invasion and metastasis. This inhibition occurs through the inactivation of ERK and JNK signaling pathways .
- Proteomic Analysis : Quantitative proteomic studies have identified ER stress as a significant aspect of this compound's anticancer action, highlighting its potential to target multiple cellular pathways involved in tumor growth and survival .
Research Findings Summary
Case Studies
- Colon Cancer Model : In vivo studies using xenograft models demonstrated that treatment with this compound at doses as low as 3 mg/kg significantly inhibited tumor growth without observable side effects. This suggests a promising therapeutic window for further clinical investigation .
- Prostate and Lung Cancer Cells : A study focusing on prostate and lung cancer cells revealed that this compound effectively traps these cells in the G0 phase, potentially reducing their ability to proliferate upon reactivation .
Eigenschaften
IUPAC Name |
(2S)-1-[3,5-bis[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4,6-trihydroxyphenyl]-2-methylbutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46O12/c1-9-12-23(38)25-32(44)19(29(41)17(5)36(25)48-7)14-21-31(43)22(35(47)27(34(21)46)28(40)16(4)11-3)15-20-30(42)18(6)37(49-8)26(33(20)45)24(39)13-10-2/h16,41-47H,9-15H2,1-8H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLHMPZMQVWDGX-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)C(C)CC)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)CCC)O)O)O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)[C@@H](C)CC)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)CCC)O)O)O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970914 | |
Record name | 1,1'-{[2,4,6-Trihydroxy-5-(2-methylbutanoyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]}di(butan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80970914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55576-66-4 | |
Record name | Agrimol B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055576664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-{[2,4,6-Trihydroxy-5-(2-methylbutanoyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]}di(butan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80970914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Agrimol B in cancer cells?
A1: this compound has shown promising anticancer effects, particularly in colon and liver cancer models. Studies suggest that this compound exerts its anticancer activity through multiple mechanisms:
- Mitochondrial Dysfunction: this compound disrupts mitochondrial biogenesis by interacting with Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and subsequently suppressing the expression of downstream targets, Nuclear respiratory factor 1 (NRF1) and Mitochondrial transcription factor A (TFAM) []. This disruption leads to increased reactive oxygen species (ROS) production, mitochondrial oxidative stress, and ultimately, cell apoptosis.
- Targeting NDUFS1: Research suggests that this compound can induce targeted degradation of NADH:ubiquinone oxidoreductase subunit S1 (NDUFS1) []. NDUFS1 is a key component of complex I in the mitochondrial electron transport chain, and its degradation further contributes to mitochondrial dysfunction and cytotoxic autophagy arrest in hepatocellular carcinoma cells.
Q2: Does this compound have protective effects against drug-induced toxicity?
A2: Yes, research indicates that this compound may protect against Cisplatin-induced acute kidney injury (AKI) in mice []. It appears to achieve this by activating the Sirtuin 1 (Sirt1)/NRF2 signaling pathway, which helps counteract oxidative stress induced by Cisplatin. Notably, this protective effect was abolished by the Sirt1 inhibitor EX527, further supporting the role of the Sirt1/NRF2 pathway in this compound's action.
Q3: How does this compound affect adipogenesis?
A3: Studies have shown that this compound can suppress adipogenesis []. This effect is believed to be mediated through the modulation of the Sirtuin 1 (SIRT1) - Peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathway, a key regulatory pathway in adipocyte differentiation.
Q4: What is the chemical structure of this compound?
A4: this compound is an acylphloroglucinol derivative. Its structure was elucidated using a combination of spectroscopic techniques including Mass Spectrometry (MS), Infrared Spectroscopy (IR), Proton Magnetic Resonance (PMR/NMR), and Ultraviolet-Visible Spectroscopy (UV) [, , ]. While the exact structure is not provided in these summaries, they indicate that the structure was confirmed through total synthesis.
Q5: What is the molecular weight of this compound?
A5: The molecular weight of this compound has been determined to be 687.2 using Liquid Chromatography-Mass Spectrometry (LC-MS) [].
Q6: Has the pharmacokinetic profile of this compound been studied?
A6: Yes, a preclinical pharmacokinetic study of this compound has been conducted in rats []. The study utilized a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method to determine this compound concentrations in rat plasma. Following intravenous and oral administration, the study investigated key pharmacokinetic parameters, including absolute bioavailability, which was found to be in the range of 16.4-18.0% in rats.
Q7: What are the antibacterial properties of this compound?
A7: this compound exhibits antibacterial activities against specific plant pathogens []. It has demonstrated efficacy against Pseudomonas syringae pv. lacrymans (bacterial leaf spot), Ralstonia solanacearum (tomato bacterial wilt), and Pseudomonas syringae pv. tabaci (Tobacco wildfire).
Q8: What are some potential applications of this compound based on the current research?
A8: The research suggests several potential applications for this compound:
- Chemotherapy Adjuvant: Its ability to mitigate Cisplatin-induced AKI in mice models suggests potential as a supportive agent during chemotherapy []. This could improve the safety profile of Cisplatin treatment.
- Cancer Therapy: The demonstrated anticancer effects in colon and liver cancer models, mediated through mitochondrial dysfunction and other mechanisms, highlight this compound as a potential candidate for further investigation in cancer therapy [, ].
- Antibacterial Agent: Its activity against specific plant pathogens could lead to applications in agricultural settings for disease control in plants [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.